molecular formula C15H17BClNO2 B13551928 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B13551928
M. Wt: 289.6 g/mol
InChI Key: FZAXJTODJAPVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that features a chloro-substituted isoquinoline ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of a chloro-substituted isoquinoline. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Substituted Isoquinolines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its combination of a chloro-substituted isoquinoline ring and a boronic ester group, which makes it particularly useful in cross-coupling reactions and organic synthesis.

Biological Activity

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₃H₁₆BClN₂O₂
Molecular Weight: 278.54 g/mol
CAS Number: 1939174-71-6

The compound features a chloro group and a dioxaborolane moiety which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The dioxaborolane group is known for its role in stabilizing interactions with biological molecules, potentially enhancing the compound's efficacy as an inhibitor.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant inhibitory effects on various kinases. For instance, studies involving related dioxaborolane derivatives have demonstrated potent inhibition of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), with IC₅₀ values in the low nanomolar range (e.g., 0.63 nM for GSK650394) . Although specific data on the isoquinoline derivative's enzyme inhibition is limited, the structural similarities suggest potential for similar activity.

Cytotoxicity and Cell Viability

In vitro studies are essential to assess the cytotoxic effects of this compound on different cell lines. Preliminary screening could involve evaluating cell viability using assays such as MTT or Alamar Blue. These assays measure metabolic activity as an indicator of cell health and proliferation.

Case Studies

  • CAMKK2 Inhibition Study : A study focused on small-molecule inhibitors of CAMKK2 revealed that structural modifications significantly impact potency. The study highlighted the importance of specific functional groups in enhancing enzyme affinity . While direct data on this compound is not available, insights from related compounds can guide expectations regarding its biological activity.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications to the isoquinoline scaffold could yield compounds with improved selectivity and potency against target kinases . Understanding these relationships can help in predicting the biological activity of novel derivatives.

Data Summary

PropertyValue
Molecular FormulaC₁₃H₁₆BClN₂O₂
Molecular Weight278.54 g/mol
CAS Number1939174-71-6
Potential TargetCAMKK2
Reported IC₅₀ (related compounds)~0.63 nM

Properties

Molecular Formula

C15H17BClNO2

Molecular Weight

289.6 g/mol

IUPAC Name

1-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3

InChI Key

FZAXJTODJAPVDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.